

Structure of 1-Chloro-2-ethyl-4-nitrobenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Chloro-2-ethyl-4-nitrobenzene**

Cat. No.: **B3268797**

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An In-Depth Technical Guide to the Structure, Synthesis, and Reactivity of **1-Chloro-2-ethyl-4-nitrobenzene**

Abstract

This technical guide provides a comprehensive analysis of **1-Chloro-2-ethyl-4-nitrobenzene** (CAS No. 49709-31-1), a substituted nitroaromatic compound. We will dissect its molecular architecture, explore logical synthetic pathways, and detail methods for its structural characterization using modern spectroscopic techniques. Furthermore, this guide will delve into the molecule's inherent reactivity, governed by the interplay of its functional groups, and discuss its significance as a versatile intermediate in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a deep, practical understanding of this compound.

Molecular Structure and Physicochemical Properties

1-Chloro-2-ethyl-4-nitrobenzene is a derivative of benzene bearing three substituents: a chloro group, an ethyl group, and a nitro group. The specific arrangement of these groups on the aromatic ring dictates its chemical behavior and properties.

IUPAC Name: **1-chloro-2-ethyl-4-nitrobenzene**[\[1\]](#) Molecular Formula: C₈H₈CINO₂[\[1\]](#) CAS Number: 49709-31-1[\[1\]](#)

The core of the molecule is a benzene ring. The substituents are positioned as follows:

- Position 1: A chlorine atom.
- Position 2: An ethyl group (-CH₂CH₃).
- Position 4: A nitro group (-NO₂).

The electronic nature of these substituents is critical. The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution. The chlorine atom is also electron-withdrawing via induction but is a weak deactivator. The ethyl group is a weak electron-donating group. This combination of functional groups makes **1-Chloro-2-ethyl-4-nitrobenzene** a valuable and reactive chemical intermediate.[\[2\]](#)

Visualization of Molecular Structure

Caption: 2D structure of **1-Chloro-2-ethyl-4-nitrobenzene**.

Computed Physicochemical Data

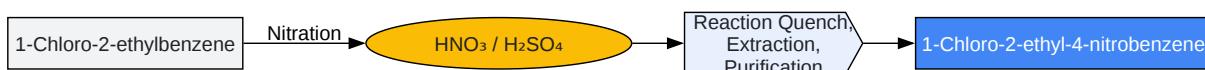
The following table summarizes key computed properties for **1-Chloro-2-ethyl-4-nitrobenzene**, which are essential for planning experiments and understanding its behavior.

Property	Value	Source
Molecular Weight	185.61 g/mol	[PubChem] [1]
Exact Mass	185.0243562 Da	[PubChem] [1]
XLogP3	3.2	[PubChem] [1]
Hydrogen Bond Donor Count	0	[PubChem] [1]
Hydrogen Bond Acceptor Count	2	[PubChem] [1]
Rotatable Bond Count	2	[PubChem] [1]
Topological Polar Surface Area	45.8 Å ²	[PubChem] [1]

Synthesis Pathway and Experimental Protocol

Chlorinated nitroaromatic compounds are important industrial building blocks.^[3] A logical and common synthetic approach for a polysubstituted benzene like this involves the strategic introduction of functional groups, considering their directing effects. The most straightforward synthesis is the nitration of 1-chloro-2-ethylbenzene. The ethyl group is an ortho-, para-director. Since the para position is sterically less hindered, it is the favored position for nitration.

Synthetic Workflow Diagram



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Caption: Synthetic workflow for the nitration of 1-chloro-2-ethylbenzene.

Protocol: Synthesis of 1-Chloro-2-ethyl-4-nitrobenzene

This protocol is based on standard nitration procedures for aromatic compounds.^[4]

Materials:

- 1-Chloro-2-ethylbenzene
- Concentrated Nitric Acid (HNO₃, 70%)
- Concentrated Sulfuric Acid (H₂SO₄, 98%)
- Ice
- Dichloromethane (CH₂Cl₂)
- Saturated Sodium Bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO₄)

- Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

- Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid with constant stirring. Allow the mixture to cool to 0-5 °C.
- Reaction: To a separate flask containing 1-chloro-2-ethylbenzene, slowly add the chilled nitrating mixture dropwise via a dropping funnel. Maintain the reaction temperature below 10 °C using the ice bath to prevent over-nitration and side reactions.
- Reaction Monitoring: Stir the mixture vigorously for 1-2 hours after the addition is complete. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Quenching: Once the reaction is complete, pour the mixture slowly over a large volume of crushed ice with stirring.
- Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product with dichloromethane (3x volumes).
- Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be further purified by column chromatography or recrystallization to yield pure **1-Chloro-2-ethyl-4-nitrobenzene**.

Spectroscopic and Analytical Characterization

Structural elucidation and purity assessment are critical. The combination of NMR, IR, and Mass Spectrometry provides unambiguous confirmation of the target molecule's structure.

Predicted Spectroscopic Data

Technique	Expected Observations
¹ H NMR	Ethyl Group: A triplet around 1.2-1.4 ppm (3H, -CH ₃) and a quartet around 2.7-2.9 ppm (2H, -CH ₂ -). Aromatic Protons: Three distinct signals in the aromatic region (7.5-8.5 ppm). Expect a doublet for the proton ortho to the nitro group, a doublet of doublets for the proton between the nitro and chloro groups, and a doublet for the proton ortho to the ethyl group.
¹³ C NMR	Expect 8 distinct signals corresponding to the 8 carbon atoms in the molecule, including two signals for the ethyl group and six for the substituted benzene ring.
IR (Infrared)	N-O Stretch (Nitro): Strong, characteristic asymmetric and symmetric stretching bands around 1520-1560 cm ⁻¹ and 1345-1385 cm ⁻¹ . C-Cl Stretch: A band in the 1000-1100 cm ⁻¹ region. Aromatic C-H Stretch: Signals above 3000 cm ⁻¹ . Alkyl C-H Stretch: Signals just below 3000 cm ⁻¹ . Aromatic C=C Stretch: Peaks in the 1450-1600 cm ⁻¹ region.
MS (Mass Spec)	Molecular Ion (M ⁺): A peak at m/z \approx 185, corresponding to the molecular weight. Isotope Peak (M+2): A significant peak at m/z \approx 187 (approximately one-third the intensity of M ⁺) due to the ³⁷ Cl isotope. Fragmentation: Loss of NO ₂ (m/z 46), C ₂ H ₅ (m/z 29), and Cl (m/z 35/37) are expected fragmentation pathways.

Chemical Reactivity and Synthetic Utility

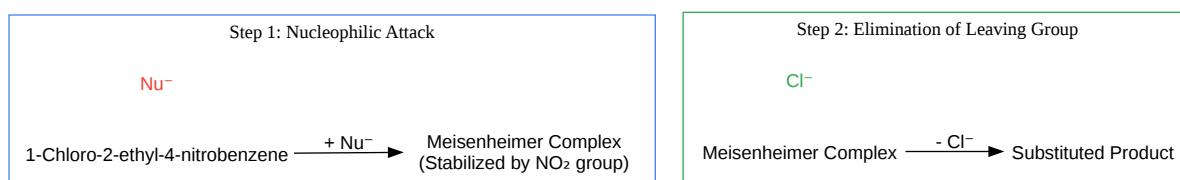
The reactivity of **1-Chloro-2-ethyl-4-nitrobenzene** is dominated by the powerful electron-withdrawing nitro group, which significantly influences the chemistry of the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway of interest is Nucleophilic Aromatic Substitution (SNAr). The nitro group at position 4 strongly activates the chloro-substituent at position 1 for displacement by nucleophiles. The electron-withdrawing effect of the nitro group stabilizes the negatively charged intermediate (Meisenheimer complex), which is the rate-determining step of the reaction.

This makes the compound an excellent precursor for synthesizing a wide range of derivatives by reacting it with nucleophiles such as alkoxides, amines, and thiolates.^{[2][5]}

SNAr Reaction Pathway



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Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Other Reactions

- Reduction of Nitro Group: The nitro group can be readily reduced to an amine (-NH₂) using various reducing agents (e.g., H₂/Pd, Sn/HCl). This transformation is fundamental in the synthesis of dyes, pharmaceuticals, and other fine chemicals.
- Side-Chain Reactivity: The benzylic protons on the ethyl group are susceptible to radical halogenation under appropriate conditions, offering another handle for functionalization.

Safety and Handling

Compounds of this class (chlorinated nitroaromatics) are generally considered hazardous and must be handled with appropriate care.^[3] While a specific safety data sheet for **1-Chloro-2-ethyl-4-nitrobenzene** is not widely available, data from close analogs like 1-chloro-4-nitrobenzene and 1-chloro-2-nitrobenzene provide essential guidance.^{[6][7][8]}

- **Toxicity:** Toxic if swallowed, in contact with skin, or if inhaled.^[7] May cause damage to organs through prolonged or repeated exposure.^{[7][8]} Suspected of causing genetic defects and cancer.^[7]
- **Personal Protective Equipment (PPE):** Always use in a well-ventilated area or fume hood. Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.^{[7][9]}
- **Handling:** Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.^{[6][9]}
- **Storage:** Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.
- **Disposal:** Dispose of waste in accordance with local, state, and federal regulations. Avoid release to the environment.^[7]

Conclusion

1-Chloro-2-ethyl-4-nitrobenzene is a structurally defined organic compound with significant potential as a chemical intermediate. Its value lies in the predictable reactivity conferred by its specific arrangement of chloro, ethyl, and nitro functional groups. The strong activation of the chloro substituent towards nucleophilic aromatic substitution is its most prominent chemical feature, providing a gateway to a diverse array of more complex molecules. A thorough understanding of its synthesis, spectroscopic properties, and reactivity, coupled with stringent adherence to safety protocols, is essential for its effective and safe utilization in research and development.

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- To cite this document: BenchChem. [Structure of 1-Chloro-2-ethyl-4-nitrobenzene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3268797#structure-of-1-chloro-2-ethyl-4-nitrobenzene]

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